{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride
Description
Properties
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3S/c8-12(9,10)5-7-2-1-6(3-7)4-11-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEJWHMECCCYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CO2)CS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The sulfonyl chloride intermediate undergoes an -type reaction with a fluoride source (e.g., KF, NaF, or ), where the fluoride ion attacks the electrophilic sulfur center, displacing chloride. The reaction is typically conducted in polar aprotic solvents (e.g., acetonitrile, DMF) or aqueous media under controlled temperatures (10–60°C).
Standard Protocol
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Reactants :
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{2-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride (1.0 equiv)
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Potassium fluoride (1.2–2.0 equiv)
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Solvent: Water or acetonitrile (200–500 mL per mole of substrate)
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Conditions :
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Temperature: 20–40°C
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Duration: 2–4 hours
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Workup :
Yield : 75–90% (depending on purity of starting material and reaction optimization).
Synthesis of the Sulfonyl Chloride Precursor
The sulfonyl chloride intermediate is synthesized via chlorosulfonation of the bicyclic alcohol or its derivatives.
Chlorosulfonation of {2-Oxabicyclo[2.2.1]heptan-1-yl}methanol
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Reactants :
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{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol (1.0 equiv)
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Chlorosulfonic acid (2.5–3.0 equiv)
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Conditions :
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Temperature: 0–5°C (to minimize side reactions)
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Slow addition of chlorosulfonic acid to prevent exothermic runaway
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Workup :
Yield : 60–75% (crude), improving to 85–90% after purification by vacuum distillation.
Alternative Pathway: Thiol Oxidation
An alternative route involves oxidizing a bicyclic thiol to the sulfonyl chloride:
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Reactants :
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{2-Oxabicyclo[2.2.1]heptan-1-yl}methanethiol
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Chlorine gas or sulfuryl chloride ()
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Conditions :
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Oxidative chlorination at 20–25°C in
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Challenges :
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and safety. A patented tubular reactor system (similar to CN101747237A) demonstrates scalability:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch Stirred Tank | Continuous Tubular |
| Temperature Control | ±2°C | ±0.5°C |
| Throughput | 1–5 kg/day | 100–500 kg/day |
| Purity After Distillation | 95–98% | 99.5% |
Key Industrial Steps :
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Automated fluoride feed systems to maintain stoichiometry
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In-line IR monitoring for real-time reaction tracking
Alternative Fluorination Methods
Fluorosulfonic Acid (FSO3H\text{FSO}_3\text{H}FSO3H)
In non-aqueous media, serves as both solvent and fluorinating agent:
Tetrabutylammonium Fluoride (TBAF)
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Use Case : Sensitive substrates requiring mild conditions
Purification and Characterization
Recrystallization
Analytical Data
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(400 MHz, CDCl) : δ 4.35 (d, J = 8.4 Hz, 1H), 3.92 (m, 2H), 2.85 (s, 2H), 1.75–1.45 (m, 4H).
Challenges and Optimization
Hydrolytic Instability
The sulfonyl fluoride group is susceptible to hydrolysis, necessitating anhydrous conditions during synthesis and storage.
Byproduct Formation
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Major Byproduct : {2-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonic acid (from water traces)
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester.
Scientific Research Applications
Organic Synthesis
Reactivity and Mechanism
The compound is primarily utilized as a sulfonylating agent due to the presence of the methanesulfonyl fluoride moiety. Its structure allows for the formation of sulfonamide bonds, which are crucial in synthesizing various organic compounds. The electrophilic nature of the sulfur atom facilitates nucleophilic attack by amines or alcohols, leading to the formation of sulfonamides and sulfonates.
Example Reactions
- Formation of Sulfonamides : {2-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride can react with primary and secondary amines to form stable sulfonamides.
- Synthesis of Sulfonate Esters : The compound can also be used to convert alcohols into sulfonate esters, which are valuable intermediates in further chemical transformations.
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound serves as a valuable building block for the development of pharmaceuticals. Its ability to introduce sulfonamide groups into drug candidates enhances their pharmacological properties.
Case Studies
Several studies have highlighted the efficacy of sulfonamides in treating bacterial infections and other diseases:
- Antibiotic Activity : Research has shown that compounds containing sulfonamide groups exhibit antibacterial activity against various pathogens.
- Anticancer Properties : Some derivatives synthesized using {2-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride have been investigated for their potential anticancer effects, demonstrating cytotoxicity against cancer cell lines.
Biochemical Assays
Use as a Reagent
The compound is employed in biochemical assays to label biomolecules or modify proteins. Its reactive nature allows it to selectively bind to amino acid residues, facilitating the study of protein interactions and functions.
Applications in Research
- Protein Modification : Researchers utilize {2-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride for site-specific labeling of proteins, aiding in the elucidation of protein structure and dynamics.
- Enzyme Inhibition Studies : The compound can serve as a tool for studying enzyme mechanisms by selectively inhibiting specific enzymes through covalent modification.
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Organic Synthesis | Sulfonylating agent for forming sulfonamides and sulfonate esters | Reactions with amines and alcohols |
| Medicinal Chemistry | Building block for pharmaceuticals; enhances drug properties | Antibiotic activity; anticancer properties |
| Biochemical Assays | Reagent for labeling biomolecules and modifying proteins | Protein modification; enzyme inhibition studies |
Mechanism of Action
The mechanism of action of {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can block the enzyme’s activity and provide insights into its function .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between the target compound and its analogs:
*Estimated based on structural differences: +28 g/mol for two methyl groups and -16.5 g/mol for F vs. Cl.
Key Observations:
- Substituent Effects: The 4-methyl and 7,7-dimethyl groups influence steric hindrance and conformational flexibility.
- Leaving Group Reactivity : Sulfonyl chlorides (e.g., the 4-methyl analog) are more reactive than fluorides but prone to hydrolysis, explaining their discontinuation . Fluorides offer better stability, making them preferable for biological applications.
- Applications: The 7,7-dimethyl derivative is tailored for immunology research, where its dipeptide arm (e.g., β-alanine-glycine-glycine) enhances conformational flexibility and immune recognition .
Reactivity and Stability
- Sulfonyl Fluorides vs. Chlorides : Fluorides exhibit slower hydrolysis rates compared to chlorides, making them suitable for prolonged experiments. The 4-methyl chloride’s discontinuation underscores the trade-off between reactivity and stability.
- Steric Effects : The 7,7-dimethyl groups may reduce accessibility of the sulfonyl fluoride group, moderating reactivity while stabilizing the bicyclic framework .
Physical Properties and Availability
Biological Activity
{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride (CAS Number: 2305254-84-4) is a chemical compound that has garnered attention for its potential biological activity, particularly in the context of enzyme inhibition and organic synthesis. Its unique bicyclic structure combined with a sulfonyl fluoride group enables it to participate in various chemical reactions, making it a valuable tool in both research and industrial applications.
- Molecular Formula : C7H11FO3S
- Molecular Weight : 194.23 g/mol
- Structure : The compound features a bicyclic structure that contributes to its reactivity and stability in biological systems.
The biological activity of {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride primarily involves its role as an enzyme inhibitor. The mechanism typically includes:
- Covalent Bond Formation : It can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity.
- Target Enzymes : Specific enzymes that may be inhibited include serine proteases and other hydrolases, which are critical in various metabolic pathways.
Biological Applications
Research has indicated several potential applications for this compound in biological systems:
- Biochemical Probes : It serves as a biochemical probe to study enzyme mechanisms and protein functions.
- Therapeutic Potential : Its ability to inhibit specific enzymes suggests potential therapeutic applications, particularly in conditions where enzyme dysregulation occurs.
Case Studies and Research Findings
Several studies have explored the biological implications of {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride:
Table 1: Summary of Research Findings
Comparative Analysis
When compared to similar compounds, {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride exhibits unique properties:
- Reactivity : Its sulfonyl fluoride group enhances its nucleophilicity compared to other sulfonyl compounds.
- Stability : The bicyclic structure provides increased stability under various reaction conditions.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride | Bicyclic with sulfonyl fluoride | Potent enzyme inhibitor |
| {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride | Bicyclic with sulfonyl chloride | Less reactive than the fluoride derivative |
| (7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid | Bicyclic with sulfonic acid | Limited enzyme inhibition capabilities |
Q & A
Basic Research Questions
Q. What are the recommended techniques for characterizing the purity and structural integrity of {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the bicyclic framework and sulfonyl fluoride group. Compare chemical shifts with analogous compounds like (1R)-7,7-dimethyl derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for sulfonyl-containing intermediates .
- Melting Point Analysis : Predicted melting points (~111–112°C) should be experimentally verified using differential scanning calorimetry (DSC) to assess crystallinity and purity .
- Infrared (IR) Spectroscopy : Identify characteristic S=O (~1350 cm) and S-F (~750 cm) stretching vibrations .
Q. How should researchers safely handle and store {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride?
- Methodological Answer :
- Moisture Control : Store under inert atmosphere (argon/nitrogen) in airtight containers, as sulfonyl fluorides hydrolyze in water to release toxic HF gas .
- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods during handling. Avoid skin contact due to potential fluorination reactivity .
- Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Neutralize spills with calcium carbonate to bind fluoride ions .
Q. What synthetic routes are commonly employed to prepare sulfonyl fluoride derivatives of bicyclic frameworks?
- Methodological Answer :
- Chloride-to-Fluoride Conversion : React {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride (analogous to ) with KF or AgF in anhydrous solvents like THF or DMF .
- Direct Sulfonation : Use SOF gas under controlled pressure to introduce the sulfonyl fluoride group to preformed bicyclic alcohols .
Advanced Research Questions
Q. How can researchers resolve discrepancies between predicted and experimental physicochemical data for this compound?
- Methodological Answer :
- Computational Calibration : Compare density functional theory (DFT)-predicted properties (e.g., density: ~1.50 g/cm) with experimental data. Adjust computational models using solvent correction factors .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, such as steric effects from the bicyclic system that may alter reactivity .
- Batch Variability Analysis : Test multiple synthesis batches to identify impurities (e.g., residual chloride) affecting melting points or refractive indices .
Q. What strategies optimize enantioselective synthesis of derivatives using this sulfonyl fluoride?
- Methodological Answer :
- Chiral Auxiliaries : Incorporate camphor-based catalysts (e.g., (1R)-10-camphorsulfonyl derivatives) to direct stereochemistry during nucleophilic substitution .
- Kinetic Resolution : Use chiral amines or enzymes to separate enantiomers during downstream reactions, leveraging the compound’s conformational flexibility .
- Asymmetric Fluorination : Employ transition-metal catalysts (e.g., palladium with BINAP ligands) to control fluoride incorporation .
Q. How does the compound’s bicyclic framework influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Hindrance : The 2-oxabicyclo[2.2.1]heptane system imposes axial/equatorial preferences, slowing reactions at the bridgehead position. Use bulky nucleophiles (e.g., tert-butoxide) to target less hindered sites .
- Ring Strain Effects : The norbornane-like structure enhances electrophilicity at the sulfonyl fluoride group, enabling faster reactions with amines compared to linear analogs .
Q. In designing hapten conjugates, how does conformational flexibility impact immune recognition?
- Methodological Answer :
- Linker Design : Attach the sulfonyl fluoride to β-alanine-glycine tripeptide arms (as in ) to mimic natural epitopes. Adjust linker length to balance rigidity and adaptability for antibody binding .
- Docking Studies : Use molecular dynamics simulations to predict how bicyclic steric bulk affects antigen presentation. Validate with surface plasmon resonance (SPR) to measure binding kinetics .
Data Contradictions and Mitigation
Q. How should researchers address conflicting reports on the compound’s stability in aqueous buffers?
- Methodological Answer :
- Hydrolysis Kinetics : Perform pH-dependent stability assays (e.g., HPLC monitoring) to quantify degradation rates. At pH 7.4, hydrolysis half-life may vary due to trace nucleophiles .
- Alternative Solvents : Use polar aprotic solvents (e.g., DMSO) for biological studies to minimize hydrolysis while maintaining solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
